N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide - 1211699-26-1

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Catalog Number: EVT-3129468
CAS Number: 1211699-26-1
Molecular Formula: C16H17N3O4
Molecular Weight: 315.329
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound belonging to the isoxazole-carboxamide class. [] These compounds are recognized for their potential anti-inflammatory properties. [] While the provided literature focuses on its potential as an anti-inflammatory agent, further research is needed to fully elucidate its properties and applications in other scientific domains.

Synthesis Analysis

A high-yield synthesis method for N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide and its derivatives is described in the literature. [] The process involves several steps:

Chemical Reactions Analysis

The provided literature primarily focuses on the synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide. [] Specific details on additional chemical reactions involving this compound are limited. Further research is needed to explore its reactivity with various reagents and under different reaction conditions to understand its chemical behavior.

Applications

While the provided research primarily focuses on its potential anti-inflammatory activity, [] the specific applications of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide have yet to be broadly explored. Further research is needed to determine its efficacy and safety in various biological systems and disease models.

Leflunomide

  • Compound Description: Leflunomide (CAS number 75706-12-6) is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis []. It is an isoxazole derivative known to be a prodrug, rapidly metabolized to its active metabolite, malononitrilamide (MNA) [].
  • Relevance: Leflunomide, while containing an isoxazole ring like the target compound, differs significantly in its substitution pattern. Its mechanism of action revolves around inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, making it distinct from the target compound's potential activity [].

Malononitrilamide (MNA)

  • Compound Description: Malononitrilamide (MNA) is the primary active metabolite of leflunomide, responsible for its immunosuppressive effects and adverse reactions [].
  • Relevance: MNA lacks the isoxazole core structure present in both leflunomide and the target compound, N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide. This difference highlights a significant structural divergence and suggests distinct mechanisms of action [].

N-(4'-Hydroxylphenyl)-5-methylisoxazole-3-carboxamides

  • Compound Description: This compound, part of a series of 3-isoxazolecarboxamide derivatives, exhibited potent anti-inflammatory activity in vitro, comparable to leflunomide, MNA, and even ibuprofen []. It effectively suppressed nitric oxide (NO) and prostaglandin E2 production in LPS-stimulated Raw 264.7 macrophages [].

Properties

CAS Number

1211699-26-1

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C16H17N3O4

Molecular Weight

315.329

InChI

InChI=1S/C16H17N3O4/c1-10-8-12(18-23-10)16(21)17-11-5-6-13(14(9-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)

InChI Key

ZRMNTDSPQWQBIO-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.